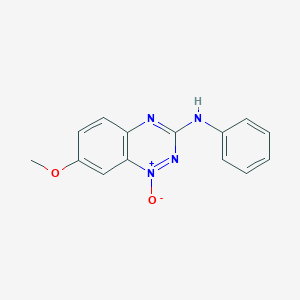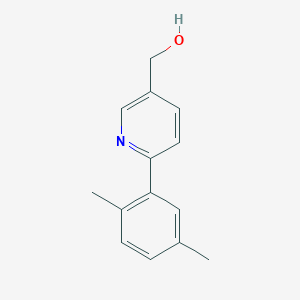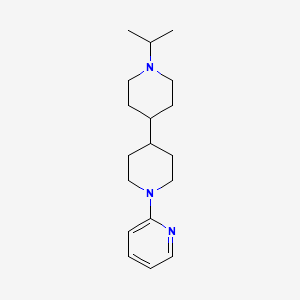![molecular formula C15H14N2 B12614597 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole CAS No. 921226-78-0](/img/structure/B12614597.png)
1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole is a chemical compound that features a naphthalene ring attached to an imidazole ring via an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole typically involves the reaction of 1-(naphthalen-1-yl)ethanone with imidazole in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthyl ethyl imidazole derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- 1-(1-Naphthyl)ethylamine
- 1-(Naphthalen-1-yl)ethanone
- N-(1-(Naphthalen-1-yl)ethyl)formamide
Uniqueness: 1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole is unique due to its combined naphthalene and imidazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
921226-78-0 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(1-naphthalen-1-ylethyl)imidazole |
InChI |
InChI=1S/C15H14N2/c1-12(17-10-9-16-11-17)14-8-4-6-13-5-2-3-7-15(13)14/h2-12H,1H3 |
InChI Key |
AMEPBQGFCNEYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)

![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)


![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)

![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)
